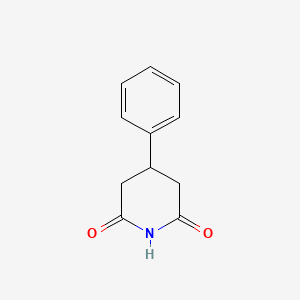

4-Phenylpiperidine-2,6-dione

CAS No.: 14149-31-6

Cat. No.: VC1966551

Molecular Formula: C11H11NO2

Molecular Weight: 189.21 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 14149-31-6 |

|---|---|

| Molecular Formula | C11H11NO2 |

| Molecular Weight | 189.21 g/mol |

| IUPAC Name | 4-phenylpiperidine-2,6-dione |

| Standard InChI | InChI=1S/C11H11NO2/c13-10-6-9(7-11(14)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13,14) |

| Standard InChI Key | LIEGIQPEUGHGAI-UHFFFAOYSA-N |

| SMILES | C1C(CC(=O)NC1=O)C2=CC=CC=C2 |

| Canonical SMILES | C1C(CC(=O)NC1=O)C2=CC=CC=C2 |

Introduction

Chemical Structure and Properties

4-Phenylpiperidine-2,6-dione consists of a six-membered piperidine ring with carbonyl groups at positions 2 and 6, and a phenyl group at position 4. This structural arrangement creates a glutarimide-type compound with distinct chemical and biological properties.

Basic Chemical Data

| Parameter | Value |

|---|---|

| Chemical Formula | C₁₁H₁₁NO₂ |

| Molecular Weight | 189.21 g/mol |

| CAS Registry Number | 14149-31-6 |

| SMILES Notation | C1C(CC(=O)NC1=O)C2=CC=CC=C2 |

| InChI | InChI=1S/C11H11NO2/c13-10-6-9(7-11(14)12-10)8-4-2-1-3-5-8/h1-5,9H,6-7H2,(H,12,13,14) |

| InChIKey | LIEGIQPEUGHGAI-UHFFFAOYSA-N |

| Alternative Names | 3-Phenylglutarimide, β-Phenylglutarimide |

Physical Properties

The compound exists as a solid at room temperature with specific physical characteristics that influence its handling and application in research settings.

| Property | Description |

|---|---|

| Physical State | Solid |

| Solubility | Limited water solubility; more soluble in organic solvents |

| Storage Conditions | Recommended storage at room temperature under inert atmosphere |

| Stability | Generally stable under normal laboratory conditions |

Structural Characteristics

The structure of 4-phenylpiperidine-2,6-dione features several key elements that contribute to its chemical behavior and biological activity.

Key Structural Elements

The compound contains:

-

A piperidine ring with an NH group

-

Two carbonyl groups creating an imide functionality

-

A phenyl substituent at the 4-position

-

A chiral center at the 4-position (when in specific conformations)

This arrangement creates a molecule with potential hydrogen bond donor and acceptor sites, which may contribute to its interaction with biological targets .

Structural Comparison with Related Compounds

Several structural isomers and analogs of 4-phenylpiperidine-2,6-dione exist, each with distinct properties:

| Compound | Structural Difference | CAS Number |

|---|---|---|

| 6-Phenylpiperidine-2,4-dione | Position of carbonyl groups at 2,4 instead of 2,6 | 118264-04-3 |

| 4-Phenylpiperidine | Lacks carbonyl groups | 771-99-3 |

| 4-Methyl-4-phenylpiperidine-2,6-dione | Additional methyl group at position 4 | N/A |

Synthesis and Manufacturing

Purification Methods

Common purification techniques for this class of compounds include:

-

Column chromatography (often using silica gel)

-

Recrystallization from appropriate solvent systems

-

In some cases, preparative HPLC for high-purity requirements

Spectroscopic methods such as NMR are typically used to confirm the structure and purity of the final compound.

Biological Activity and Pharmacological Properties

Structure-Activity Relationships

Research on derivatives of 4-phenylpiperidine-2,6-dione has revealed important structure-activity relationships:

-

Derivatives with alkyl chains connecting to phenylpiperazinyl moieties show affinity for α₁-adrenergic receptor subtypes

-

The length of the connecting chain significantly influences binding affinity

-

Butyl connecting chains between the 4-phenylpiperidine-2,6-dione and phenylpiperazinyl moieties typically show highest affinity values

-

Specific substituents on the phenyl rings can enhance selectivity for receptor subtypes

| Derivative | Structural Modification | Potential Application |

|---|---|---|

| 1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione | Addition of 4-(2-methoxyphenyl)piperazin-1-yl moiety via butyl chain | α₁ᴀ-adrenergic receptor ligand |

| 1-(4-(4-(6-fluorobenzo[d]isoxazol-3-yl)piperidin-1-yl)butyl)-4-(4-chlorophenyl)-piperidine-2,6-dione | Complex substitution pattern with fluorobenzo[d]isoxazol and chlorophenyl groups | Antipsychotic agent |

| 1-Pentyl-4-phenylpiperidine-2,6-dione | Pentyl group at N-1 position | Adrenergic receptor ligand |

| 1-(4-butylphenyl)-4-phenylpiperidine-2,6-dione | 4-butylphenyl group at N-1 position | Not specified |

Adrenergic Receptor Activity

Derivatives with phenylpiperazinyl moieties connected via alkyl chains demonstrate particular affinity for α₁-adrenergic receptor subtypes:

-

Compounds with butyl connecting chains show highest affinity values

-

1-[4-[4-(2-Methoxyphenyl)piperazin-1-yl]butyl]-4-phenylpiperidine-2,6-dione exhibited the best affinity for α₁ᴀ-adrenergic receptors (pKᵢ = 8.74)

-

10-fold selectivity compared to other α₁-adrenergic receptor subtypes

-

Representative compounds blocked norepinephrine-induced stimulation of inositol phospholipid hydrolysis, acting as antagonists

| Hazard Type | Classification |

|---|---|

| Skin Contact | Skin irritation (Category 2) |

| Eye Contact | Eye irritation (Category 2A) |

| Respiratory | May cause respiratory irritation |

| GHS Hazard Statements | H315, H319, H335 |

| GHS Precautionary Statements | P261, P305+P351+P338, P304+P340 |

Research Applications

Pharmacophore Modeling

4-Phenylpiperidine-2,6-dione and its derivatives have contributed to the development of pharmacophore models, particularly for α₁-adrenergic receptors:

-

Binding data from these compounds has been used to refine pharmacophoric models

-

Models developed from these compounds demonstrate high predictive power

-

These models facilitate the design of high-affinity receptor ligands

Structure-Based Drug Design

The structural features of 4-phenylpiperidine-2,6-dione make it valuable for structure-based drug design:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume